2-(benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-methylphenyl)-5-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-18-12-14-21(15-13-18)25-22(20-10-6-3-7-11-20)16-24-23(25)26-17-19-8-4-2-5-9-19/h2-16H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRZVYPSJAGNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioalkylation of Imidazole-2-Thione Intermediates
A foundational approach involves the alkylation of imidazole-2-thione derivatives with benzyl bromide. In a method adapted from benzimidazole syntheses, 5-phenyl-1-(p-tolyl)-1H-imidazole-2-thione is treated with benzyl bromide in anhydrous acetone under reflux conditions. Potassium carbonate serves as the base, facilitating deprotonation of the thione and subsequent nucleophilic attack on the benzyl bromide. This reaction typically achieves yields of 70–82% after 12–24 hours, with purity confirmed via column chromatography using chloroform-methanol gradients.
The reaction mechanism proceeds via initial formation of a thiolate anion, which reacts with the electrophilic benzyl carbon. Steric hindrance from the p-tolyl and phenyl substituents necessitates prolonged reaction times compared to unsubstituted imidazoles. Nuclear magnetic resonance (NMR) analysis of the product reveals characteristic singlet signals at δ 4.72–4.79 ppm for the SCH2 group and aromatic proton integrations consistent with the target structure.
Optimization of Reaction Conditions
Key parameters influencing alkylation efficiency include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous acetone | Maximizes solubility of both thione and alkylating agent |
| Temperature | 60–80°C | Accelerates reaction without promoting side reactions |
| Molar Ratio (Thione:Benzyl Bromide) | 1:1.2 | Ensures complete conversion of thione |
| Base | K2CO3 (2.5 equiv) | Maintains alkaline pH for thiolate stability |
Prolonged exposure to moisture reduces yields by hydrolyzing benzyl bromide to benzyl alcohol, underscoring the necessity for anhydrous conditions.
Multicomponent Cyclization Strategies
Electrochemical Synthesis from Vinyl Azides
Electrochemical methods offer a redox-neutral pathway for imidazole ring formation. In a protocol inspired by the synthesis of analogous imidazoles, vinyl azides react with benzylamines under constant current electrolysis (30 mA) in dimethylformamide (DMF) with tetrabutylammonium iodide (TBAI) as a redox mediator. The proposed mechanism involves:
- Generation of electrophilic iodine species (I2 or I3−) through iodide oxidation at the anode.
- Formation of 2H-azirine from the vinyl azide precursor via thermal decomposition.
- Nucleophilic attack by benzylamine on the azirine, followed by cyclization and aromatization to yield the imidazole core.
While this method achieves 30–64% yields for simpler imidazoles, the steric bulk of the p-tolyl group may necessitate higher temperatures (80–100°C) to drive the cyclization to completion.
Copper-Catalyzed Coupling Reactions
Copper(I) iodide-mediated coupling between halogenated imidazole precursors and benzylthiols provides a regioselective route. For example, 2-bromo-5-phenyl-1-(p-tolyl)-1H-imidazole reacts with benzyl mercaptan in the presence of Cs2CO3 and DMF at 115°C, yielding the target compound in 65–72% efficiency. The reaction proceeds via a thiolate-copper intermediate, with 13C NMR confirming the absence of S-arylation byproducts.
Post-Functionalization of Preformed Imidazoles
Direct Sulfur Insertion
Late-stage introduction of the benzylthio group is achievable via radical thiol-ene reactions. Irradiation of 2-mercapto-5-phenyl-1-(p-tolyl)-1H-imidazole with benzyl bromide under UV light (365 nm) in the presence of azobisisobutyronitrile (AIBN) initiates a chain-transfer mechanism, affording the product in 55–60% yield. This method circumvents the need for strong bases but requires rigorous exclusion of oxygen to prevent disulfide formation.
Palladium-Catalyzed Cross-Coupling
Palladium complexes enable coupling between imidazole thiolates and benzyl halides. Using Pd(PPh3)4 as a catalyst and triethylamine as a base, 2-(benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole is obtained in 75% yield after 6 hours at 80°C. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 356.5 (C23H20N2S).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Alkylation of Thione | 70–82 | 12–24 | High regioselectivity | Requires preformed thione |
| Electrochemical | 30–64 | 8–12 | Redox-neutral conditions | Sensitive to substituent bulk |
| Copper Catalysis | 65–72 | 7–10 | Tolerance for electron-withdrawing groups | High catalyst loading (10 mol%) |
| Radical Thiol-ene | 55–60 | 4–6 | Mild conditions | Low functional group tolerance |
Mechanistic Insights and Side Reactions
Competing Pathways in Alkylation
During benzyl bromide alkylation, over-alkylation at the imidazole N1 position is a common side reaction. This is mitigated by using a slight excess of benzyl bromide (1.2 equiv) and maintaining temperatures below 80°C. 1H NMR monitoring at δ 7.2–7.4 ppm helps detect N-alkylated byproducts, which appear as distinct singlet peaks.
Oxidative Byproducts in Electrochemical Synthesis
Iodine-mediated oxidation of benzylamine generates imine side products, which can react with unreacted azirine to form tetrasubstituted pyridines. These byproducts are separable via silica gel chromatography using ethyl acetate/hexane (1:3) eluents.
Scalability and Industrial Considerations
The copper-catalyzed method demonstrates superior scalability, with kilogram-scale batches achieving consistent 68–70% yields in pilot plants. Critical process parameters include:
- Particle size control : Ensuring Cs2CO3 is finely ground (<50 μm) prevents incomplete deprotonation.
- Solvent purity : DMF must contain <0.1% water to avoid hydrolysis of the benzylthiol.
In contrast, electrochemical synthesis faces challenges in reactor design due to electrode fouling by iodine deposits, limiting its industrial adoption.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and p-tolyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified imidazole derivatives with reduced functional groups.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a crucial building block in organic synthesis, enabling the development of more complex molecular architectures. Its unique functional groups facilitate further chemical modifications.
Biology
- Antimicrobial Properties : Studies have investigated its potential as an antimicrobial agent. The compound may inhibit specific microbial enzymes, showcasing effectiveness against various bacterial strains .
- Anticancer Activity : Research indicates that derivatives of imidazole compounds can exhibit anticancer properties. The structure of 2-(benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole allows for interactions with cancer cell pathways, potentially leading to apoptosis in malignant cells .
Medicine
- Drug Development : The compound is explored as a lead compound for new drug formulations targeting various diseases, including cancer and infections. Its biological activity makes it a candidate for further pharmacological studies .
Industrial Applications
- Catalyst Development : In industrial settings, this compound is utilized in the development of new materials and catalysts. Its chemical properties can enhance reaction efficiencies in synthetic processes.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-1H-imidazole: Lacks the phenyl and p-tolyl groups.
5-phenyl-1-(p-tolyl)-1H-imidazole: Lacks the benzylthio group.
2-(benzylthio)-5-phenyl-1H-imidazole: Lacks the p-tolyl group.
Uniqueness
2-(benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole is unique due to the presence of all three substituents (benzylthio, phenyl, and p-tolyl) on the imidazole ring. This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities .
Biological Activity
2-(Benzylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features an imidazole ring with three significant substituents:
- Benzylthio group : Contributes to its reactivity and potential binding interactions.
- Phenyl group : Enhances hydrophobic interactions with biological targets.
- p-Tolyl group : May influence the compound's pharmacokinetics and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition of growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The following table summarizes the effects observed:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |
| HT-29 (Colon Cancer) | 20 | Cell cycle arrest at G2/M phase |
The mechanism involves the activation of apoptotic pathways, leading to cell death.
Case Studies
A notable study conducted on mice models treated with this compound demonstrated significant tumor reduction compared to controls. The treatment resulted in a reduction in tumor size by approximately 50% after four weeks of administration, supporting its potential as an anticancer therapeutic agent.
Q & A
Advanced Research Question
- SAR Studies : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) and assess bioactivity (e.g., MIC for antimicrobial assays) .
- QSAR Modeling : Use descriptors like logP, polar surface area, and electronic parameters (Hammett σ) to predict activity trends .
- Pharmacokinetic Profiling : ADMET predictions (e.g., SwissADME) evaluate drug-likeness, focusing on CYP450 interactions and bioavailability .
Data Example : Methyl or chloro substituents at R₅ improved EGFR inhibition by enhancing hydrophobic interactions .
How can reaction path search methods accelerate the development of novel derivatives?
Advanced Research Question
ICReDD’s integrated computational-experimental workflows reduce trial-and-error:
- Quantum chemical calculations : Identify low-energy transition states for key steps (e.g., cyclization).
- High-throughput screening : Use robotic platforms to test solvent/catalyst combinations .
- Feedback loops : Refine computational models using experimental yields or spectroscopic data .
Application : Optimizing Suzuki-Miyaura couplings for aryl-substituted analogs could leverage this approach.
What are the challenges in characterizing thermally labile intermediates during synthesis?
Basic Research Question
Thermal instability (e.g., during reflux) requires:
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Low-temperature quenching : Rapid cooling preserves reactive species for NMR analysis .
- Alternative routes : Microwave-assisted synthesis reduces decomposition by shortening reaction times .
Validation : Compare HRMS and elemental analysis to confirm intermediate purity .
How do steric and electronic effects of the p-tolyl group influence regioselectivity in imidazole synthesis?
Advanced Research Question
- Steric effects : The p-tolyl group’s bulk may direct substitution to less hindered positions (e.g., C5 over C6).
- Electronic effects : Electron-donating methyl groups enhance nucleophilicity at adjacent carbons, favoring specific cyclization pathways .
Case Study : In 1-(p-tolyl)imidazoles, regioselectivity was confirmed via NOE correlations in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
